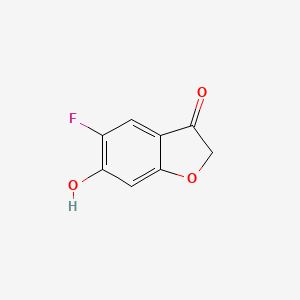

5-fluoro-6-hydroxybenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5FO3 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

5-fluoro-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C8H5FO3/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,10H,3H2 |

InChI Key |

INUMLFKVHYVIJS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)F |

Origin of Product |

United States |

Q & A

Q. What are the standard synthetic routes for 5-fluoro-6-hydroxybenzofuran-3(2H)-one?

The synthesis typically involves a multi-step process, including condensation reactions. For example, analogous benzofuran derivatives are synthesized via base-mediated condensation of hydroxybenzofuranone precursors with fluorinated aldehydes. Common conditions include using sodium hydroxide or potassium carbonate in ethanol/methanol under reflux . Optimization of solvent polarity and reaction time is critical to achieving high regioselectivity.

Q. Which analytical techniques are employed to confirm the structural integrity of this compound?

Structural confirmation relies on NMR (¹H, ¹³C, and 19F for fluorine detection), IR spectroscopy (to identify hydroxyl and carbonyl groups), and high-resolution mass spectrometry (HRMS). X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are commonly used to evaluate its preliminary biological activity?

Initial screening often includes:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.

- Antioxidant potential : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Fluorogenic substrates to test interactions with target enzymes (e.g., kinases, oxidoreductases) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis can reduce reaction time and by-products .

- Purification : Gradient column chromatography with silica gel or preparative HPLC for isolating stereoisomers .

Q. How do substituent modifications (e.g., fluorine position, hydroxyl group) influence bioactivity?

- Fluorine introduction : Enhances metabolic stability and electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs show reduced activity in antimicrobial assays .

- Hydroxyl group : Critical for hydrogen bonding with biological targets. Methylation or acetylation of this group often diminishes antioxidant activity .

Q. What strategies are used to investigate metabolic pathways and enzyme interactions?

- Liver microsome assays : Incubate the compound with microsomes to identify phase I/II metabolites via LC-MS.

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using recombinant enzymes (e.g., CYP450 isoforms) to assess metabolic stability .

Q. How can contradictory data in biological activity reports be resolved?

- Assay standardization : Compare protocols for cell line specificity, incubation time, and solvent controls (e.g., DMSO tolerance).

- Purity verification : Use HPLC-UV/HRMS to rule out impurities or degradation products.

- Dose-response validation : Replicate studies across multiple concentrations to confirm EC50/IC50 consistency .

Q. What computational methods predict reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Models electrophilic/nucleophilic sites for reaction mechanism insights.

- Molecular docking : Simulates binding poses with proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.